molecular formula C24H28F3N5O2S B11931968 N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide

N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide

Cat. No.: B11931968
M. Wt: 507.6 g/mol
InChI Key: ACSJMFHJVMEIGI-GOSISDBHSA-N
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Description

N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, an isocyanophenyl group, and a trifluoromethyl cyclohexane carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the isocyanophenyl group, and the coupling with the cyclohexane carboxamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and cyclohexane carboxamides with different substituents. Examples include:

  • 5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazole-2-amine
  • 1-(trifluoromethyl)cyclohexane-1-carboxamide

Uniqueness

N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28F3N5O2S

Molecular Weight

507.6 g/mol

IUPAC Name

N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28F3N5O2S/c1-15(2)13-18(29-21(34)23(24(25,26)27)11-5-4-6-12-23)20(33)30-22-32-31-19(35-22)14-16-7-9-17(28-3)10-8-16/h7-10,15,18H,4-6,11-14H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m1/s1

InChI Key

ACSJMFHJVMEIGI-GOSISDBHSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)[N+]#[C-])NC(=O)C3(CCCCC3)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)[N+]#[C-])NC(=O)C3(CCCCC3)C(F)(F)F

Origin of Product

United States

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